[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
The compound [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a glycoside ester with a complex structure, combining a sugar moiety and a phenolic acid derivative. Key characteristics include:
- Chemical formula: C₂₄H₃₂O₁₅ (molecular weight: 560.5050 Da) .
- Structure: A central oxolane (tetrahydrofuran) ring substituted with hydroxymethyl and hydroxyl groups, linked to an oxane (pyran) ring. The ester group is derived from 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, structurally analogous to ferulic acid (4-hydroxy-3-methoxycinnamic acid) .
- Source: Likely plant-derived, as glycoside esters are common secondary metabolites in plants .
Properties
IUPAC Name |
[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Sources
The compound can be extracted from various plant sources, with significant differences in content depending on the species:
| Plant Source | Common Name | Plant Part Used | Approximate Content (%) |
|---|---|---|---|
| Piper aduncum | Matico | Aerial parts | High (specific content not reported) |
| Piper nigrum | Black pepper | Various parts | 0.002-0.08 |
| Piper betle | Betel | Various parts | Low (specific content not reported) |
| Piper kadsura | Japanese pepper | Various parts | Low (specific content not reported) |
| Semen Plantaginis | Plantain seed | Seeds | 0.86 |
| Ligustrum lucidum | Glossy privet | Wine-roasted form | Variable |
| Stizophyllum riparium | Cipó-de-São-João | Various parts | Variable |
Solvent Extraction Methods
The extraction of this compound from plant material can be achieved using various solvents, with water and hydrophilic organic solvents showing the best results. The following table outlines key solvent systems and their efficacy:
| Solvent System | Advantages | Disadvantages | Extraction Efficiency |
|---|---|---|---|
| Water | High safety profile, good extraction rate | Potential for microbial contamination | High |
| Methanol | Good extraction capability | Toxicity concerns | High |
| Ethanol | Good extraction, relatively safe | Less efficient than methanol | Medium-High |
| Water-Ethanol mixtures | Balanced extraction of polar compounds | Variable consistency | Medium-High |
| Acetonitrile-Water | Good for analytical purposes | Less suitable for large-scale extraction | Medium |
| Ethyl acetate | Selective for medium polarity compounds | Low extraction of highly polar compounds | Low-Medium |
Basic Hydrolysis Extraction
A particularly effective extraction method involves basic hydrolysis using alkaline solutions:
- Plant material is pulverized and added to 10-20 times of dipping by lye (saturated lime water or 2-3% sodium carbonate solution)
- The mixture is soaked for 1.5-3 hours at 40-60°C
- Ultrasonic assisted extraction is performed for an additional 0.5-1 hour
- The mixture is filtered, and the pH is adjusted to 7-8 with hydrochloric acid solution
- The resulting extract is further processed through decolorization and purification steps
This method has shown excellent results for extracting the compound from Semen Plantaginis, Pale Butterflybush Flower, and lousewort plants.
Cold Methanol Extraction
Another documented method specifically for extracting the compound from wine-roasted Ligustrum lucidum includes:
- Pulverized plant material is subjected to cold methanol extraction
- The volume of methanol added is 10 times the mass of the medicinal material
- Extraction is performed three times, each time for 72 hours
- Additional extraction with methanol (10 times the mass of the dregs) using heating and reflux is performed twice, each time for 2 hours
- The combined extract is concentrated to obtain the extract
Purification Techniques
Chromatographic Methods
Various chromatographic techniques have been employed for the purification of the compound, as outlined below:
| Chromatographic Method | Stationary Phase | Mobile Phase | Elution Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|---|---|
| Column Chromatography | ODS (Octadecylsilane) | 22.5% (v/v) ethanol-water | Gradient elution | ~90 | ~95 |
| HPLC | ODS | 35% (v/v) acetonitrile-water | Isocratic elution | ~89 | 99.8 |
| Column Chromatography | Silica gel | Chloroform/methanol gradient | Gradient elution | Variable | Variable |
| Column Chromatography | Sephadex LH-20 | Methanol | Isocratic elution | Variable | ≥95 |
| Preparative HPLC | C18 | Acetonitrile/water/acetic acid (23:75:2, v/v/v) | Flow rate: 4.0 mL/min; Detection: λ = 330 and 220 nm | Variable | 95.0 |
Macroporous Resin Adsorption
Macroporous resin adsorption has proven effective for purifying the compound:
- The extract solution is added to macroporous resin (D101, HPD100, AB-8, or HPD300)
- Impurities are washed out with 4-6 column volumes of deionized water
- The compound is eluted with 5-8 column volumes of propanol
- The eluent is collected and concentrated to obtain the extract
Polyamide Column Purification
Following macroporous resin adsorption, further purification can be achieved using polyamide column separation:
- The extract is mixed with an equivalent amount of polyamide
- Initial washing to remove impurities is performed using ethyl acetate/methanol mixtures (9:1 to 6:1) for 2-4 column volumes
- The target compound is eluted using ethyl acetate/methanol (3:1 to 4:1) for 4-5 column volumes
- The eluent is concentrated under reduced pressure and either lyophilized or spray-dried
This method has been reported to yield the compound with a purity of 96.5-98%.
Molecularly Imprinted Polymers (MIPs)
A more selective purification approach utilizes molecularly imprinted polymers specifically designed for the compound:
- Template molecule (the compound) is mixed with functional monomer (4-VP, 210.00 mg) in a mixed solution of acetonitrile and N,N-dimethylformamide (1:1.5, v/v)
- Pre-polymerization reaction is carried out at 25°C for 20 min
- Cross-linker (EGDMA, 1.12 g) and initiator (AIBN, 15.00 mg) are added
- Polymerization is performed at 60°C for 24 h
- The template molecule is eluted from the polymer using a mixed solution of methanol and acetic acid (9:1, v/v)
This method allows for highly selective adsorption and purification of the compound.
Molecularly Imprinted Membranes (MIMs)
An advanced technology for selective separation and enrichment of the compound involves molecularly imprinted membranes:
- PVDF microfiltration membrane is immersed in methanol and activated for 24 h
- The membrane is rinsed with distilled water and immersed in 0.05 mol/L mixed solution of AIBN and methanol for 10 min
- The membrane is dried at 40°C
- A mixed solution of acetonitrile and N,N-dimethylformamide (1:1.5) is prepared and used to dissolve the compound (125.00 mg) and 4-VP (210.00 mg)
- The mixture is pre-polymerized at 25°C for 2 h
Chemical Synthesis Approaches
Gold(I)-Catalyzed Acylation
A novel approach for the chemical synthesis of the compound involves gold(I)-catalyzed acylation reactions:
- Alkyne-tethered mixed anhydrides are prepared
- These anhydrides react with alcohols in the presence of gold(I) catalysts
- The reaction results in efficient ester-bond formation in complex substrates
- This method facilitates the synthesis of the compound under mild conditions
This approach represents an efficient, mild, and general esterification method specifically applicable to electron-rich and hindered esters like the target compound.
Protection-Deprotection Strategy
The synthesis of such complex glycosides typically involves a multi-step approach:
- Protection of hydroxyl groups using various protecting groups
- Selective glycosylation reactions to form the glycosidic linkages
- Esterification to attach the phenylpropanoid unit
- Deprotection steps to remove protecting groups and yield the final product
While specific reaction conditions vary, this general strategy enables the controlled assembly of the compound's complex structure.
Biosynthetic and Synthetic Biology Approaches
Natural Biosynthetic Pathway
The compound's natural biosynthesis involves multiple pathways:
- The caffeoyl moiety is biosynthesized from phenylalanine via cinnamic and p-coumaric acids
- The phenylethanol glycoside portion is synthesized through separate pathways
- These components are then joined through enzymatic reactions
Microbial Production of Intermediates
Recent advances in synthetic biology have enabled the production of key intermediates using engineered microorganisms:
| Microorganism | Engineered Enzymes | Product | Yield (mg/L) |
|---|---|---|---|
| Escherichia coli | Aromatic aldehyde synthase (AAS) | Tyrosol | 531 |
| Escherichia coli | AAS + tyrosine hydroxylase | Hydroxytyrosol | 208 |
| Escherichia coli | AAS + UGT85A1 from Arabidopsis thaliana | Salidroside | 288 |
These intermediates serve as building blocks for the synthesis of the target compound, potentially enabling more efficient production methods.
Comparative Analysis of Preparation Methods
Different preparation methods offer distinct advantages and limitations, as summarized below:
| Preparation Method | Yield | Purity | Scalability | Cost-Effectiveness | Environmental Impact |
|---|---|---|---|---|---|
| Basic Hydrolysis Extraction | High | Medium-High | High | High | Medium |
| Cold Methanol Extraction | Medium-High | Medium | Medium | Medium | Medium-High |
| Chromatographic Purification | Medium | Very High (≥95%) | Low-Medium | Low | Medium-High |
| Molecularly Imprinted Polymers | Medium-High | High | Medium | Medium-High | Low-Medium |
| Gold(I)-Catalyzed Synthesis | Low-Medium | High | Low | Low | Medium-High |
| Microbial Production | Low (currently) | Medium-High | High (potentially) | Medium (potentially) | Low |
Chemical Reactions Analysis
Hydrolysis of the Ester Linkage
The ester bond connecting the cinnamic acid derivative to the sugar moiety undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for prodrug activation in biological systems .
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Alkaline hydrolysis involves deprotonation of the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .
Reactivity of the α,β-Unsaturated Enoate
The conjugated enoate system (CH=CHCOO−) participates in Michael additions and cycloadditions.
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Michael Addition | Thiols, amines | Adducts with nucleophiles at the β-carbon | |
| Diels-Alder | Dienes (e.g., 1,3-butadiene) | Six-membered cycloadducts (stereoselective) |
Example :
Treatment with glutathione results in thiol adducts, a detoxification pathway observed in metabolic studies .
Functionalization of Hydroxyl Groups
The sugar backbone contains multiple hydroxyl groups (–OH) that undergo typical alcohol reactions:
Structural Impact :
-
Acetylation at C-3 and C-4 hydroxyls reduces hydrogen-bonding capacity, enhancing membrane permeability .
Deglycosylation and Sugar Rearrangement
The glycosidic bond between the oxolane and oxane rings is susceptible to acid-catalyzed cleavage:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Mild acid (pH 2–3) | Trifluoroacetic acid | Free sugars (arabinose, glucose derivatives) + aglycone | |
| Enzymatic | Glycosidases | Site-specific cleavage for metabolic studies |
Note : Rearrangement to furanose/pyranose tautomers occurs under aqueous conditions .
Electrophilic Aromatic Substitution
The 4-hydroxy-3-methoxyphenyl group undergoes regioselective reactions:
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivatives at C-5 (ortho to methoxy) | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives (enhanced water solubility) |
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants, with degradation observed under strong conditions:
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| H₂O₂ | Neutral pH, 25°C | Epoxidation of the enoate (minor pathway) | |
| KMnO₄ | Acidic, 60°C | Cleavage of the enoate to carboxylic acids |
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Helps in understanding the behavior of hydroxyl and methoxy groups in organic reactions.
Biology
Enzyme studies: Used to study the activity of enzymes that interact with hydroxyl and methoxy groups.
Metabolic pathways: Helps in understanding metabolic pathways involving similar compounds.
Medicine
Drug development: Potential use in developing drugs due to its biological activity.
Pharmacokinetics: Study of how the compound is absorbed, distributed, metabolized, and excreted in the body.
Industry
Material science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnology processes involving similar compounds.
Mechanism of Action
The mechanism of action of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate likely involves:
Interaction with enzymes: The hydroxyl and methoxy groups can interact with enzymes, affecting their activity.
Binding to receptors: The aromatic ring can bind to specific receptors, triggering biological responses.
Pathway modulation: The compound can modulate metabolic pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities:
Key Observations:
Sugar Core Variations: The target compound features a branched oxolane-oxane glycoside, while Myrciaphenone B and 3-(4-(β-D-glucopyranosyloxy)phenyl)prop-2-enoic acid have simpler glucopyranosyl or benzoyl-linked cores .
Phenolic Substituents: The methoxy group at the 3-position of the phenyl ring in the target compound distinguishes it from caffeoyl (3,4-dihydroxyphenyl) or unsubstituted phenylpropenoate derivatives .
Molecular Weight: The target compound’s higher molecular weight (560 Da) reflects its multi-ring glycoside structure compared to smaller analogues like 3-(4-(β-D-glucopyranosyloxy)phenyl)prop-2-enoic acid (342 Da) .
Biological Activity
The compound [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic molecule characterized by multiple hydroxyl groups and a phenolic moiety. This structure suggests potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
Structural Features
The compound's structure includes:
- Multiple hydroxyl groups that enhance hydrogen bonding capabilities.
- A phenolic moiety , which is often associated with antioxidant properties.
- An oxane structure that may contribute to its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzyme active sites, potentially modulating their activity. Additionally, the phenolic part may interact with hydrophobic pockets in proteins, influencing their function.
Antioxidant Properties
Compounds with similar structures often exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structural characteristics show promising anticancer properties. For instance, a study highlighted that certain curcumin derivatives demonstrated significant inhibitory effects against various cancer cell lines, suggesting a potential for [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate to exhibit similar effects through structural modifications that enhance potency against cancer cells .
Research Findings and Case Studies
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s structural complexity, including stereochemical centers and glycosidic linkages, requires precise control during synthesis. Evidence from catalytic esterification (e.g., EDC●HCl and DMAP in DCM, as in ) highlights the importance of coupling agents for activating carboxyl groups. Optimization steps include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions like hydrolysis.
- Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates, as impurities can propagate errors in downstream steps.
- Monitoring : Track reaction progress via TLC or LC-MS, particularly for ester bond formation and glycosylation .
Advanced: How can computational tools aid in resolving contradictions in crystallographic data for this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond angles, torsional strain in the oxolan-2-yl moiety) can arise from dynamic disorder or solvent effects. Strategies include:
- SHELX refinement : Use SHELXL ( ) for iterative refinement with restraints on bond lengths and angles.
- Density Functional Theory (DFT) : Compare experimental X-ray data with DFT-optimized geometries to identify outliers.
- Twinned data handling : Apply TwinRotMat in SHELXL for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
Basic: What spectroscopic techniques are critical for structural validation, and how should data be interpreted?
Methodological Answer:
- NMR :
- HRMS : Validate molecular formula (e.g., [M+Na]⁺ ion) with <2 ppm error to distinguish isomers ( ).
- IR : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the glycosyl and cinnamate moieties?
Methodological Answer:
- Modular synthesis : Prepare analogs by replacing the 3,4,5-trihydroxyoxan-2-yl group with other glycosyl donors (e.g., glucuronic acid) or altering the cinnamate’s methoxy/hydroxy substitution pattern ( ).
- Assay design : Test analogs in enzyme inhibition (e.g., tyrosinase) or antioxidant assays (DPPH/ABTS). Use dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) to correlate substituent effects with activity.
- PAINS filters : Screen for pan-assay interference compounds (e.g., via ’s PAINS compliance table) .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of phenolic groups.
- Handling : Use amber glassware to avoid photodegradation. PPE (gloves, goggles) is mandatory due to potential irritancy ( ).
- Stability testing : Monitor decomposition via HPLC at intervals (0, 7, 30 days) under varying conditions (pH, temperature) .
Advanced: How can machine learning (ML) accelerate reaction optimization for analogs of this compound?
Methodological Answer:
- Dataset curation : Compile reaction parameters (solvent, catalyst, yield) from literature (e.g., ) into a training set.
- Feature engineering : Include descriptors like catalyst electronegativity, solvent polarity, and steric hindrance.
- Model training : Use gradient-boosted trees (XGBoost) or neural networks to predict optimal conditions.
- Validation : Compare ML-predicted yields with experimental results (e.g., ’s AI-driven workflows) .
Basic: How can researchers isolate this compound from natural sources, and what purification challenges exist?
Methodological Answer:
- Extraction : Use methanol/water (70:30 v/v) to solubilize phenolic esters from plant matrices (e.g., Cinnamomum cassia, ).
- Purification :
- Solid-phase extraction (SPE) : Oasis HLB cartridges () remove non-polar contaminants.
- Countercurrent chromatography (CCC) : Resolve glycosylated analogs with polar solvent systems (e.g., EtOAc:Butanol:Water).
- Challenges : Co-elution with structurally similar compounds (e.g., ferulic acid derivatives) requires high-resolution MS/MS for confirmation .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data in reaction mechanisms?
Methodological Answer:
- Multiscale modeling : Combine DFT (for electronic effects) and MD simulations (solvent dynamics) to refine transition states ().
- Kinetic isotope effects (KIE) : Compare ¹²C/¹³C or ¹H/²H rates to validate predicted mechanisms.
- In situ monitoring : Use ReactIR or stopped-flow NMR to capture intermediates not predicted computationally .
Basic: What are the critical quality control (QC) parameters for batch consistency in synthetic routes?
Methodological Answer:
- Purity : ≥95% by HPLC (210 nm for conjugated systems).
- Chiral purity : Use chiral columns (e.g., Chiralpak AD-H) or optical rotation ([α]D²⁵).
- Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DCM < 600 ppm) .
Advanced: How can cryo-EM complement X-ray crystallography for structural analysis of macromolecular complexes involving this compound?
Methodological Answer:
- Sample preparation : Formulate ligand-protein complexes (e.g., with tyrosinase) in vitreous ice.
- Data collection : Use a 300 kV cryo-EM to achieve <3 Å resolution, focusing on density maps of the cinnamate-binding pocket.
- Hybrid refinement : Integrate X-ray ligand coordinates (from SHELX) into cryo-EM maps using Phenix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
